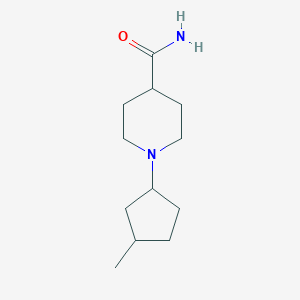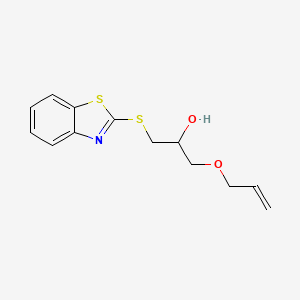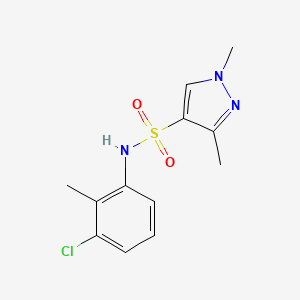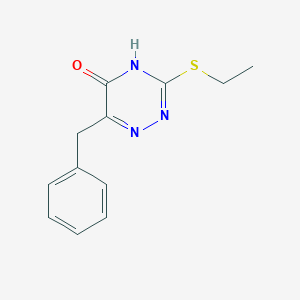
1-(3-methylcyclopentyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methylcyclopentyl)-4-piperidinecarboxamide, also known as MP-1, is a synthetic compound that belongs to the piperidine class of drugs. It has been extensively studied for its potential use in various scientific research applications, particularly in neuroscience and pharmacology.
作用机制
The mechanism of action of 1-(3-methylcyclopentyl)-4-piperidinecarboxamide involves the inhibition of the transporters responsible for the reuptake of dopamine, norepinephrine, and serotonin. By blocking the reuptake of these neurotransmitters, 1-(3-methylcyclopentyl)-4-piperidinecarboxamide increases their levels in the synaptic cleft, leading to enhanced neurotransmission. This results in a range of effects on behavior and physiology, including increased locomotor activity, improved cognitive function, and altered mood.
Biochemical and Physiological Effects:
1-(3-methylcyclopentyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. In animal models, it has been shown to increase dopamine, norepinephrine, and serotonin levels in the brain, leading to enhanced neurotransmission. This results in increased locomotor activity, improved cognitive function, and altered mood. 1-(3-methylcyclopentyl)-4-piperidinecarboxamide has also been shown to have effects on other neurotransmitter systems, including the cholinergic and glutamatergic systems.
实验室实验的优点和局限性
1-(3-methylcyclopentyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a highly selective inhibitor of the dopamine, norepinephrine, and serotonin transporters, making it a useful tool for studying the function of these neurotransmitter systems. It has also been shown to have a long half-life, which allows for sustained effects on behavior and physiology. However, there are also limitations to the use of 1-(3-methylcyclopentyl)-4-piperidinecarboxamide in lab experiments. Its complex synthesis process requires expertise in organic chemistry, and its effects on behavior and physiology may vary depending on the species and strain of animal used.
未来方向
There are several future directions for research on 1-(3-methylcyclopentyl)-4-piperidinecarboxamide. One area of interest is the potential use of 1-(3-methylcyclopentyl)-4-piperidinecarboxamide in the treatment of various neuropsychiatric disorders, such as depression and ADHD. Another area of interest is the development of new compounds based on the structure of 1-(3-methylcyclopentyl)-4-piperidinecarboxamide that may have improved pharmacological properties. Additionally, further research is needed to fully understand the effects of 1-(3-methylcyclopentyl)-4-piperidinecarboxamide on neurotransmitter systems beyond dopamine, norepinephrine, and serotonin.
合成方法
1-(3-methylcyclopentyl)-4-piperidinecarboxamide is synthesized through a multi-step process that involves the reaction of 3-methylcyclopentylamine with 4-piperidone. The resulting intermediate is then subjected to a series of chemical reactions, including acylation and reduction, to yield the final product. The synthesis of 1-(3-methylcyclopentyl)-4-piperidinecarboxamide is a complex process that requires expertise in organic chemistry.
科学研究应用
1-(3-methylcyclopentyl)-4-piperidinecarboxamide has been widely used in scientific research as a tool to study the function of various neurotransmitter systems in the brain. It has been shown to selectively inhibit the reuptake of dopamine, norepinephrine, and serotonin, which are important neurotransmitters involved in mood regulation, reward processing, and cognitive function. 1-(3-methylcyclopentyl)-4-piperidinecarboxamide has also been used to study the effects of these neurotransmitters on behavior and physiology in animal models.
属性
IUPAC Name |
1-(3-methylcyclopentyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-9-2-3-11(8-9)14-6-4-10(5-7-14)12(13)15/h9-11H,2-8H2,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRHXVCMGIHNGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylcyclopentyl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[1-(4-fluorophenyl)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B6055585.png)
![1-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6055587.png)
![1-(2,2-dimethylpropyl)-4-[(2-fluoro-5-methoxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6055592.png)
![(3-(2,4-difluorobenzyl)-1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-3-piperidinyl)methanol](/img/structure/B6055597.png)


![3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole](/img/structure/B6055629.png)
![1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine](/img/structure/B6055631.png)
![2-chloro-N-[4-ethyl-5-methyl-3-(1-piperidinylcarbonyl)-2-thienyl]-5-(methylthio)benzamide](/img/structure/B6055634.png)
![6-({2-[2-(2,5-dichlorophenoxy)butanoyl]hydrazino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B6055636.png)
![ethyl 4-{[1-(2,3-dimethoxybenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate oxalate](/img/structure/B6055646.png)

![5-(4-bromobenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6055661.png)
![1'-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidin-3-ol](/img/structure/B6055666.png)